molecular formula C6H10ClN3O2 B1379328 (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride CAS No. 1431964-50-9

(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride

Cat. No.: B1379328
CAS No.: 1431964-50-9
M. Wt: 191.61 g/mol
InChI Key: FWJKHZFTMWQBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride is a chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the 3-aminopyrazole (3AP) chemotype, a privileged scaffold recognized for its versatile applications in developing biologically active molecules . The 3-aminopyrazole core is a advantageous framework that can provide multiple hydrogen bond donors and acceptors, making it a valuable ligand for interacting with various enzymatic targets . Researchers value this specific derivative as a synthetic building block for constructing more complex molecules. The acetic acid moiety attached to the pyrazole nitrogen offers a handle for further functionalization, particularly through amide bond formation or esterification, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies. The primary research applications for 3-aminopyrazole-based compounds lie in oncology and anti-infective research. Compounds featuring the 3-aminopyrazole scaffold have been identified as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs) . For instance, derivatives based on the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety have been optimized to target understudied kinases like CDK16, which is implicated in breast, prostate, and cervical cancers . These inhibitors can induce G2/M phase cell cycle arrest and promote apoptosis in cancer cells, highlighting their therapeutic potential . Furthermore, 3-aminopyrazoles have shown promise as anti-infective agents, with demonstrated activity against bacterial strains such as Methicillin-resistant S. aureus (MRSA) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental purposes.

Properties

IUPAC Name

2-(3-amino-4-methylpyrazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-4-2-9(3-5(10)11)8-6(4)7;/h2H,3H2,1H3,(H2,7,8)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJKHZFTMWQBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Overview

The synthesis of (3-amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride involves forming a pyrazole ring and modifying it to introduce acetic acid and hydrochloride functionalities. Key factors for achieving optimal yields include controlling temperature and pH during the reaction.

Alternative Pyrazole Synthesis

An alternative method involves cyclizing 3-hydrazinopyridine-dihydrochloride with a dialkyl maleate to yield alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate. This is followed by chlorination to obtain alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate, oxidation to form alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate, and hydrolysis to convert the ester to 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride. The final step is the removal of carboxylic acid via decarboxylation.

Reagents and Conditions

Reagent Role Conditions
N-methyl-3-aminopyrazole Starting material for pyrazole ring formation Aqueous solution
Halogen (Bromine/Iodine) Reactant for substitution at the pyrazole 4-position Varies
Sodium Nitrite Used for diazotization of the amine group Aqueous solution
Potassium Difluoromethyl Trifluoroborate Reactant for introducing the difluoromethyl group Presence of cuprous oxide
Grignard Reagent Used for Grignard exchange at the 4-position Cooling required
Carbon Dioxide Reactant for carboxylation Quenching required

Key Considerations

  • Reaction Conditions : Temperature, pH, and solvent selection are critical for optimal yields.
  • Safety : Due to limited safety data, handle this compound with caution, following standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for detailed safety information.
  • Purification : The final product may require purification steps such as recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, electrophiles.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, which could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Biochemistry

1. Organic Buffering Agent
this compound serves as an effective organic buffer in biochemical experiments. Its ability to maintain pH stability makes it valuable in enzyme assays and other biological reactions where pH fluctuations could affect outcomes .

2. Synthesis of Bioactive Molecules
This compound acts as a building block in the synthesis of various bioactive molecules. Its structural characteristics allow it to participate in reactions that yield compounds with potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Therapeutic Applications

1. Neurological Research
Emerging studies suggest that this compound may play a role in neurological research, particularly concerning neurodegenerative diseases. Its ability to interact with neurotransmitter systems could lead to insights into treatments for conditions like Alzheimer's disease.

2. Cancer Research
Preliminary investigations into the compound's anticancer properties have shown promise. It appears to induce apoptosis in certain cancer cell lines, indicating potential for use in cancer therapies .

Table 1: Summary of Research Findings on this compound

Application AreaFindingsReferences
Antimicrobial ActivityInhibits growth of multiple bacterial strains ,
Anti-inflammatory EffectsModulates inflammatory pathways
Organic Buffering AgentMaintains pH stability in biochemical assays
Synthesis of Bioactive MoleculesActs as a building block for new drug development
Neurological ResearchPotential interactions with neurotransmitter systems
Cancer ResearchInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two structurally related derivatives:

Parameter (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic Acid Hydrochloride 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol Hydrochloride 5-Amino-6-(methylamino)pyridine-3-carboxylic Acid
CAS Number 1431964-50-9 1311314-01-8 1368710-95-5
Molecular Formula C₆H₁₀ClN₃O₂ C₆H₁₁ClN₃O (calculated) C₇H₈N₄O₂ (calculated)
Molecular Weight (g/mol) 191.62 ~176.45 (calculated) ~180 (calculated)
Core Heterocycle Pyrazole Pyrazole Pyridine
Functional Groups Carboxylic acid, amine, methyl, hydrochloride salt Hydroxyl, amine, methyl, hydrochloride salt Carboxylic acid, amine, methylamino
Key Substituents Acetic acid at position 1 Ethanol at position 1 Carboxylic acid at position 3

Key Differences and Implications

Functional Groups: The acetic acid group in the target compound enhances polarity and acidity (pKa ~2.5 for carboxylic acid), favoring solubility in aqueous or polar solvents. The pyridine core in the third compound introduces aromatic nitrogen, altering electronic properties and hydrogen-bonding capacity compared to pyrazole .

Substituent Positioning: The 3-amino group on the pyrazole ring in the target compound may facilitate hydrogen bonding in biological targets, whereas the 5-amino group on the pyridine derivative could influence binding selectivity .

Molecular Weight: The ethanol derivative’s lower molecular weight (~176.45 vs. 191.62) may improve membrane permeability, while the pyridine-based compound’s higher nitrogen content could enhance metabolic stability .

Biological Activity

(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride, with the molecular formula C6H9N3O2·HCl, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is of interest in medicinal chemistry due to its structural features that may confer various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This is achieved through a [3+2] cycloaddition reaction.
  • Introduction of the Amino Group : Reaction with an appropriate amine introduces the amino group.
  • Acetic Acid Derivatization : The pyrazole derivative reacts with chloroacetic acid.
  • Hydrochloride Formation : Treatment with hydrochloric acid yields the hydrochloride salt.

These synthetic routes highlight the compound's versatility in chemical modifications, which can lead to derivatives with enhanced biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown activity against various bacterial strains, including both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA). The compound's mechanism appears to involve inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been noted for its ability to inhibit the proliferation of several cancer cell lines, including:

  • Lung cancer
  • Colorectal cancer
  • Prostate cancer

In vitro studies have indicated that this compound can significantly reduce cell viability in cancer cells while exhibiting minimal toxicity towards normal cells . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance its anticancer efficacy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can modulate inflammatory responses in glial cells, suggesting potential applications in treating neuroinflammatory conditions .

Study 1: Anticancer Activity

A study involving a series of pyrazole derivatives, including this compound, demonstrated promising results against liver cancer (HepG2) and cervical cancer (HeLa) cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell growth without significant toxicity to normal fibroblasts .

Study 2: Antimicrobial Efficacy

Another research effort highlighted the effectiveness of this pyrazole derivative against Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 0.125 mg/mL against S. aureus and 8 mg/mL against E. coli, underscoring its potential as an antimicrobial agent .

Research Findings Summary

PropertyFindings
Antimicrobial Activity Effective against MSSA and MRSA; inhibits DNA gyrase and topoisomerase IV .
Anticancer Activity Significant inhibition of HepG2 and HeLa cells; low toxicity to normal cells .
Anti-inflammatory Effects Modulates inflammatory responses in glial cells; potential for neuroinflammatory treatment .

Q & A

Q. What synthetic methodologies are optimal for preparing (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride?

The synthesis of pyrazole derivatives typically involves reacting substituted pyrazoles with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . For this compound, the reaction of 3-amino-4-methyl-1H-pyrazole with chloroacetyl chloride in dichloromethane or a polar aprotic solvent (e.g., DMF) under reflux may yield the intermediate ester, followed by hydrolysis and salt formation with HCl. Purification via recrystallization (e.g., ethanol/water) or chromatography (silica gel, methanol/dichloromethane eluent) is critical to isolate the hydrochloride salt .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXTL provides unambiguous structural data, including bond lengths and angles .
  • NMR spectroscopy : 1^1H and 13^13C NMR in DMSO-d6_6 or CDCl3_3 can confirm the pyrazole ring substitution pattern and acetic acid moiety.
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in purity data during synthesis?

Purity variations (e.g., 95% vs. >99%) may arise from incomplete salt formation or residual solvents. Recrystallization using mixed solvents (e.g., ethanol/water) or preparative HPLC with a C18 column and trifluoroacetic acid (TFA) modifier can enhance purity . Quantify impurities via 1^1H NMR integration or LC-MS with a gradient elution protocol (e.g., 0.1% formic acid in acetonitrile/water) .

Q. What strategies optimize stability studies for this compound under varying pH and temperature conditions?

  • Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
  • Solid-state stability : Store the hydrochloride salt in desiccators with controlled humidity (0–75% RH) and analyze hygroscopicity by dynamic vapor sorption (DVS) .

Q. How does this compound interact with biological targets in medicinal chemistry research?

Pyrazole-acetic acid derivatives are explored for enzyme inhibition (e.g., kinases) or protein binding via nucleophilic substitution at the amino group. Perform in vitro assays:

  • Surface plasmon resonance (SPR) : Measure binding affinity to target proteins (e.g., immobilized His-tagged enzymes).
  • Fluorescence quenching : Monitor conformational changes using tryptophan residues in target proteins .

Q. What computational tools are effective for modeling its reactivity and electronic properties?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps (e.g., Gaussian 16 with B3LYP/6-31G** basis set) to predict nucleophilic/electrophilic sites.
  • Molecular docking (AutoDock Vina) : Simulate binding modes with protein targets (e.g., PDB ID 1XYZ) using flexible ligand protocols .

Methodological Guidance

Q. How to resolve crystallographic ambiguities using SHELX software?

  • Structure refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Validate with R1_1 < 5% and wR2_2 < 15% .
  • Twinned crystals : Apply TWIN/BASF commands in SHELXL for datasets with overlapping reflections .

Q. What proteomics workflows integrate this compound for protein modification studies?

  • Chemical crosslinking : React the acetic acid moiety with primary amines (e.g., lysine residues) using EDC/NHS coupling.
  • Tandem mass spectrometry (LC-MS/MS) : Identify modified peptides via collision-induced dissociation (CID) and database searching (MaxQuant/Proteome Discoverer) .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, ionic strength). Standardize protocols:

  • Dose-response curves : Use 8–12 concentrations (1 nM–100 µM) in triplicate.
  • Control experiments : Include known inhibitors (e.g., staurosporine for kinases) and vehicle controls (DMSO < 0.1%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.